molecular formula C10H7NO2S B1198837 N-Mercapto-4-formylcarbostyril CAS No. 402934-24-1

N-Mercapto-4-formylcarbostyril

Cat. No. B1198837
M. Wt: 205.23 g/mol
InChI Key: ZEPFEQYCJVHPET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Mercapto-4-formylcarbostyril was identified using various techniques such as LC/DAD, IR, LC–ES + /MS, LC–ES À /MS, GC– EI/MS, LC–HRES + /MS, mass isotope ratios analysis, 1 H NMR and 13 C NMR analysis .


Chemical Reactions Analysis

The chemical reactions involving N-Mercapto-4-formylcarbostyril are not clearly outlined in the available resources .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of N-Mercapto-4-formylcarbostyril are not detailed in the available resources .

Scientific Research Applications

  • Antibiotic Properties :

    • N-Mercapto-4-formylcarbostyril, isolated from Pseudomonas fluorescens strain G308, has been identified as an effective antibiotic against various phytopathogenic fungi. It inhibits spore germination and germ tube growth of fungi like Fusarium oxysporum, Fusarium culmorum, Cladosporium cucumerinum, and Colletotrichum lagenarium at concentrations as low as 25 ppm (Fakhouri et al., 2001).
  • Chemical Synthesis and Modification :

    • A study on the structure of N-Mercapto-4-formylcarbostyril revealed discrepancies with its previously assumed structure, proposing an alternative compound, 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde [aeruginaldehyde], with identical spectroscopic data (Ye et al., 2014).
    • Efficient synthesis methods for 4-formylcoumarins and 4-formylcarbostyril have been developed, which are important for various chemical applications (Holiyachi et al., 2015).
  • Biomedical Applications :

    • The structure of N-Mercapto-4-formylcarbostyril plays a role in understanding the synthesis of various biologically active compounds, such as angiotensin-converting enzyme (ACE) inhibitors (Condon et al., 1982).

Safety And Hazards

The safety and hazards associated with N-Mercapto-4-formylcarbostyril are not clearly outlined in the available resources .

Future Directions

The future directions for the study and application of N-Mercapto-4-formylcarbostyril are not clearly outlined in the available resources .

properties

IUPAC Name

2-oxo-1-sulfanylquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPFEQYCJVHPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2S)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348373
Record name N-Mercapto-4-formylcarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Mercapto-4-formylcarbostyril

CAS RN

402934-24-1
Record name N-Mercapto-4-formylcarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
W Fakhouri, F Walker, B Vogler, W Armbruster… - Phytochemistry, 2001 - Elsevier
… preparative TLC and HPLC and identified as N-mercapto-4-formylcarbostyril (Cbs) by LC/DAD… produces an antibiotic substance identified as N-mercapto-4-formylcarbostyril (Cbs) by LC/…
Number of citations: 63 www.sciencedirect.com
L Ye, P Cornelis, K Guillemyn, S Ballet… - Natural Product …, 2014 - journals.sagepub.com
… and N-mercapto-4-formylcarbostyril [1], we conclude … N-mercapto-4-formylcarbostyril and related structures. These findings are in accord with the fact that N-mercapto-4-formylcarbostyril …
Number of citations: 35 journals.sagepub.com
C Christophersen… - Natural Product …, 2011 - journals.sagepub.com
… The claim that N-mercapto-4-formylcarbostyril was isolated from Pseudomonas fluorescens strain G308 is questioned since N-thiols appear to be unstable compounds at …
Number of citations: 4 journals.sagepub.com
Y Lumeng, P Cornelis, K Guillemyn, S Ballet… - Nat Prod …, 2014 - researchportal.vub.be
… earlier assigned the structure of N-mercapto-4-formylcarbostyril, but computational predictions … The same is true for six quinoline derivatives related to N-mercapto-4-formylcarbostyril by …
Number of citations: 0 researchportal.vub.be
E Guihen, JD Glennon, M Cullinane… - Electrophoresis, 2004 - Wiley Online Library
A rapid capillary electrophoretic (CE) method was developed for the determination of phloroglucinol compounds, monoacetylphloroglucinol (MAPG) and 2,4‐diacetylphloroglucinol (…
G Polanski-Cordovano, L Romano… - … of microbiology and …, 2013 - koreascience.kr
Pseudomonas fluorescens strain CL0145A was discovered at the New York State Museum Field Research Laboratory as an effective agent against the environmentally destructive …
Number of citations: 3 koreascience.kr
JY Lee, SS Moon, BK Hwang - Applied and environmental …, 2003 - Am Soc Microbiol
… The antifungal activity of sulfur-containing antibiotics N-mercapto-4-formylcarbostyril (6) … Isolation and identification of N-mercapto-4-formylcarbostyril, an antibiotic produced by …
Number of citations: 111 journals.asm.org
ABD El-Shafi - International Journal of Agriculture and Biology …, 2006 - researchgate.net
… (2001) purified a novel antibiotic N-mercapto-4formylcarbostyril, from P. fluorescens strain G 308. … Isolation and identification of n-mercapto-4- formylcarbostyril, an antibiotic produced by …
Number of citations: 4 www.researchgate.net
XF Shang, SL Morris‐Natschke, YQ Liu… - Medicinal research …, 2018 - Wiley Online Library
Quinoline and quinazoline alkaloids, two important classes of N‐based heterocyclic compounds, have attracted tremendous attention from researchers worldwide since the 19th century…
Number of citations: 282 onlinelibrary.wiley.com
Z Wu, H Cui, Z Sun, H Liu - Pesticide Biochemistry and Physiology, 2021 - Elsevier
… (2001) found a new antibiotic N-mercapto-4-formylcarbostyril isolated from the fermentation broth of Pseudomonas fluorescens G308 that inhibits germination of spores and the mycelial …
Number of citations: 8 www.sciencedirect.com

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